ethyl 1-(3-nitrobenzoyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(3-nitrobenzoyl)-4-piperidinecarboxylate is an organic compound that belongs to the class of nitrobenzoyl derivatives It is characterized by the presence of a nitro group attached to a benzoyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-nitrobenzoyl)-4-piperidinecarboxylate typically involves the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position, forming 3-nitrobenzoyl chloride.
Formation of Piperidine Derivative: 4-piperidinecarboxylic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 4-piperidinecarboxylate.
Acylation Reaction: The 3-nitrobenzoyl chloride is then reacted with ethyl 4-piperidinecarboxylate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Ethyl 1-(3-aminobenzoyl)-4-piperidinecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(3-nitrobenzoyl)-4-piperidinecarboxylic acid and ethanol.
Scientific Research Applications
Ethyl 1-(3-nitrobenzoyl)-4-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies investigating the effects of nitrobenzoyl derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(3-nitrobenzoyl)-4-piperidinecarboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate: Similar structure but with the nitro group at the para position.
Ethyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate: Similar structure but with the nitro group at the ortho position.
Ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate: Similar structure but with the piperidine ring attached at a different position.
Uniqueness: Ethyl 1-(3-nitrobenzoyl)-4-piperidinecarboxylate is unique due to the specific positioning of the nitro group and the piperidine ring, which can influence its reactivity and biological activity. The meta position of the nitro group can affect the electronic properties of the benzoyl ring, leading to distinct chemical and biological behaviors compared to its ortho and para counterparts.
Properties
IUPAC Name |
ethyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-22-15(19)11-6-8-16(9-7-11)14(18)12-4-3-5-13(10-12)17(20)21/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTREXRUNSPSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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